molecular formula C10H13KO4S B14421909 Potassium 3-(3-methylphenoxy)propanesulphonate CAS No. 85163-59-3

Potassium 3-(3-methylphenoxy)propanesulphonate

Cat. No.: B14421909
CAS No.: 85163-59-3
M. Wt: 268.37 g/mol
InChI Key: GFTRJCLKQXPKHK-UHFFFAOYSA-M
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Description

Potassium 3-(3-methylphenoxy)propanesulphonate is a chemical compound with the molecular formula C10H13KO4S. It is known for its unique structure, which includes a potassium ion, a 3-methylphenoxy group, and a propanesulphonate group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3-(3-methylphenoxy)propanesulphonate can be synthesized through a series of chemical reactions. One common method involves the reaction of 3-methylphenol with 1,3-propanesultone in the presence of a base such as potassium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified through various techniques such as crystallization or distillation to obtain a high-purity compound suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(3-methylphenoxy)propanesulphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.

    Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Potassium 3-(3-methylphenoxy)propanesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: Employed in biochemical assays and as a component in buffer solutions.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of potassium 3-(3-methylphenoxy)propanesulphonate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 3-(4-methylphenoxy)propanesulphonate
  • Potassium 3-(2-methylphenoxy)propanesulphonate
  • Potassium 3-(3-chlorophenoxy)propanesulphonate

Uniqueness

Potassium 3-(3-methylphenoxy)propanesulphonate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability profiles, making it suitable for particular applications where other compounds may not be as effective.

Properties

CAS No.

85163-59-3

Molecular Formula

C10H13KO4S

Molecular Weight

268.37 g/mol

IUPAC Name

potassium;3-(3-methylphenoxy)propane-1-sulfonate

InChI

InChI=1S/C10H14O4S.K/c1-9-4-2-5-10(8-9)14-6-3-7-15(11,12)13;/h2,4-5,8H,3,6-7H2,1H3,(H,11,12,13);/q;+1/p-1

InChI Key

GFTRJCLKQXPKHK-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)OCCCS(=O)(=O)[O-].[K+]

Origin of Product

United States

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